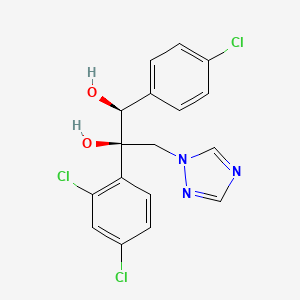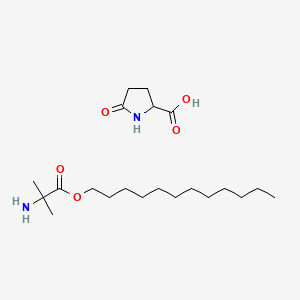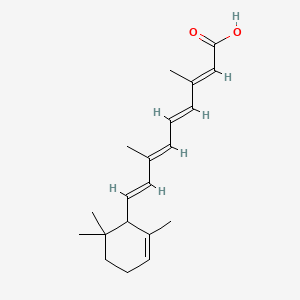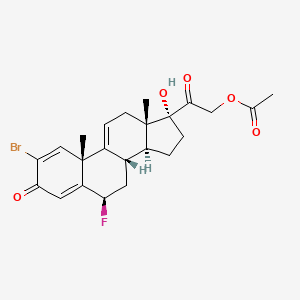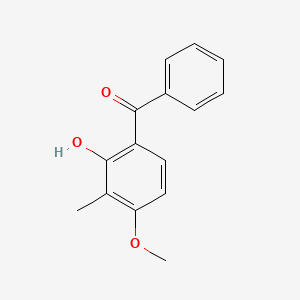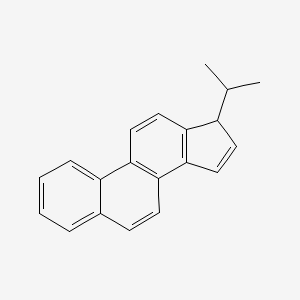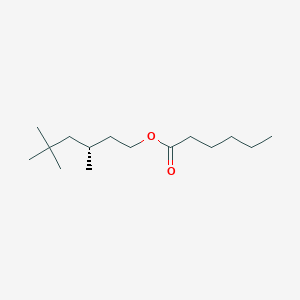
3,5,5-Trimethylhexyl hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,5-Trimethylhexyl hexanoate is an organic compound with the molecular formula C15H30O2. It is an ester formed from the reaction of 3,5,5-trimethylhexanol and hexanoic acid. This compound is known for its use in various industrial applications, particularly in the formulation of personal care products due to its emollient properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5,5-Trimethylhexyl hexanoate is typically synthesized through an esterification reaction between 3,5,5-trimethylhexanol and hexanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then separated and purified using techniques such as distillation and crystallization to achieve the required purity levels .
Análisis De Reacciones Químicas
Types of Reactions
3,5,5-Trimethylhexyl hexanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of 3,5,5-trimethylhexanol and hexanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)
Major Products Formed
Hydrolysis: 3,5,5-Trimethylhexanol and hexanoic acid
Transesterification: New ester and alcohol depending on the reactants used.
Aplicaciones Científicas De Investigación
3,5,5-Trimethylhexyl hexanoate has several applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in personal care products, such as lotions and creams, for its emollient properties.
Mecanismo De Acción
The mechanism of action of 3,5,5-trimethylhexyl hexanoate is primarily related to its role as an emollient. It forms a protective layer on the skin, reducing water loss and providing a smooth, soft texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and improving hydration .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5,5-Trimethylhexyl acetate
- 3,5,5-Trimethylhexyl formate
- 3,5,5-Trimethylhexyl acrylate
Uniqueness
Compared to similar compounds, 3,5,5-trimethylhexyl hexanoate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its higher molecular weight and longer carbon chain contribute to its superior emollient properties, making it more effective in personal care formulations .
Propiedades
Número CAS |
73019-16-6 |
|---|---|
Fórmula molecular |
C15H30O2 |
Peso molecular |
242.40 g/mol |
Nombre IUPAC |
[(3R)-3,5,5-trimethylhexyl] hexanoate |
InChI |
InChI=1S/C15H30O2/c1-6-7-8-9-14(16)17-11-10-13(2)12-15(3,4)5/h13H,6-12H2,1-5H3/t13-/m0/s1 |
Clave InChI |
WZMVJDFJGFHBEJ-ZDUSSCGKSA-N |
SMILES isomérico |
CCCCCC(=O)OCC[C@H](C)CC(C)(C)C |
SMILES canónico |
CCCCCC(=O)OCCC(C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


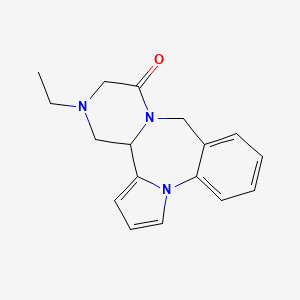
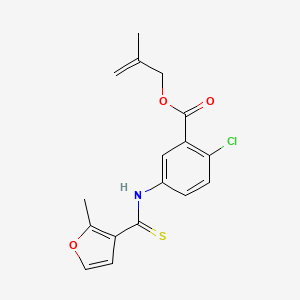
![3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12690540.png)
